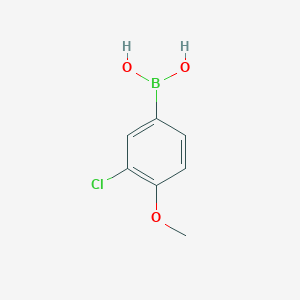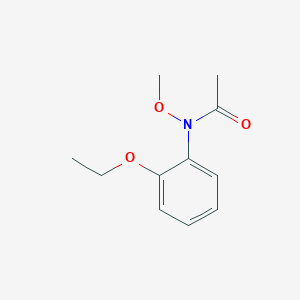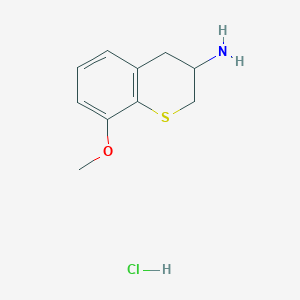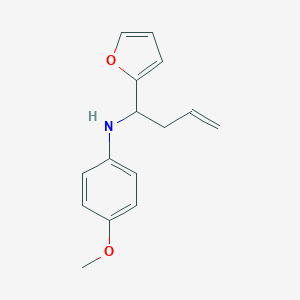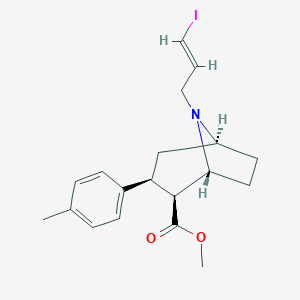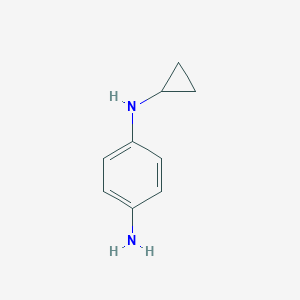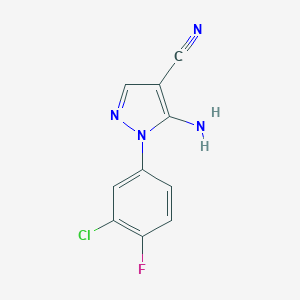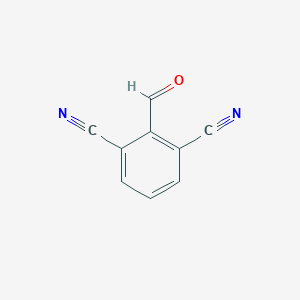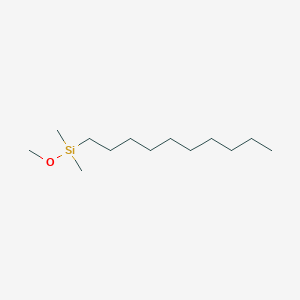
N-Decyldimethylmethoxysilane
Descripción general
Descripción
Synthesis Analysis
Synthesis Methods : The synthesis of silane compounds like N-Decyldimethylmethoxysilane typically involves steps like anionic ring-opening polymerization, hydrosilylation, and epoxy addition. For example, the synthesis of α-butyl-omega-{3-[2-hydroxy-3-(N-methyl-N-hydroxyethylamino)propoxy]propyl}polydimethylsiloxane, a related compound, is achieved through these methods (Sun et al., 2010).
Yield and Efficiency : The synthesis of methoxydimethylsilane, another silane derivative, has been reported to achieve almost quantitative yields through the interaction of methanol with specific silyl sulphides (Viswanathan & Dyke, 1968).
Molecular Structure Analysis
- Structural Characterization : Techniques like FTIR, 1H NMR, 13C NMR, and gel permeation chromatography are used to analyze and confirm the structure of silane compounds, ensuring the successful synthesis of the targeted product (Sun et al., 2010).
Chemical Reactions and Properties
- Reactivity and Functionalization : Silane compounds are known for their ability to undergo various chemical reactions, enabling the introduction of functional groups and the formation of compounds like polymers. For instance, polydimethylsiloxane can be modified to attach drugs, showing its versatility in chemical reactions (Bachrach & Zilkha, 1984).
Physical Properties Analysis
- Stability and Molecular Weight : The molecular weight and stability of silane compounds can be controlled and determined through specific synthesis methods, as demonstrated in the preparation of α,ω-bis(4-hydroxybutyl) polydimethylsiloxane (Lai, Ozark, & Quinn, 1995).
Chemical Properties Analysis
Thermal Resistance : Silane compounds like polydimethylsiloxane can be modified to improve their thermal resistance, as shown in studies involving polymethylmethoxysiloxane as a crosslinker (Han et al., 2008).
Crosslinking and Polymerization : The introduction of specific groups in silane compounds allows for photocrosslinking and polymerization, enhancing their applicability in various fields (Lecamp et al., 1997).
Aplicaciones Científicas De Investigación
Biomedical Engineering and Cell Culture : PDMS surfaces, treated with bio-inspired strategies such as polydopamine coating, enhance the biocompatibility of microfluidic devices, facilitating long-term bone marrow stromal cell culture. This has significant implications for cell analysis and mechanobiological studies (Chuah et al., 2015).
Microfluidic Device Fabrication : PDMS is crucial in microfluidic research, particularly in the development of microelectrode array devices for neuroscience research. This enables electrophysiological observations on compartmentalized neuronal cultures, crucial for neurodegenerative disease research and pharmaceutical development (Ren et al., 2015).
Gas Separation Technologies : PDMS's permeability properties make it an effective material for separating organic vapors from gases. Its application in gas permeation, particularly for hydrocarbon/methane and hydrocarbon/hydrogen separation, demonstrates its utility in industrial processes (Pinnau & He, 2004).
Rapid Prototyping and 3D Printing : PDMS's versatility allows for its use in rapid prototyping, especially in creating novel chip geometries for lab-on-a-chip applications. This has wide-reaching implications in streamlining the production of complex microfluidic devices (Femmer et al., 2014).
Historical Stone Conservation : Composites of PDMS, such as with nano-hydroxyapatite and tetraethoxysilane, are being explored for the conservation of historical stones, improving their durability and conferring hydrophobic properties (Luo et al., 2015).
Analytical Chemistry Applications : PDMS's favorable physicochemical properties have made it a staple in analytical chemistry, particularly in gas chromatographic separations and various sample preparation techniques like solid phase microextraction (Seethapathy & Górecki, 2012).
Blood Compatibility in Medical Devices : Surface-modified PDMS, especially through plasma treatment, shows varying degrees of blood compatibility, important in the development of medical-grade devices (Williams et al., 2004).
Safety And Hazards
Direcciones Futuras
While specific future directions for N-Decyldimethylmethoxysilane were not found in the literature, research in the field of silanes is ongoing. Silanes are being explored for various applications, including drug delivery systems , and controlled release of therapeutic agents . These areas could potentially be explored with N-Decyldimethylmethoxysilane as well.
Propiedades
IUPAC Name |
decyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIVNCRFEYCANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311028 | |
| Record name | Decylmethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Decyldimethylmethoxysilane | |
CAS RN |
180163-82-0 | |
| Record name | Decylmethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180163-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylmethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



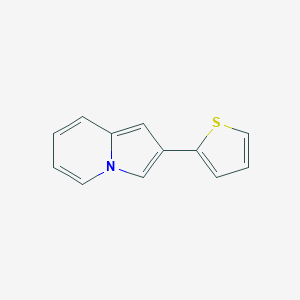
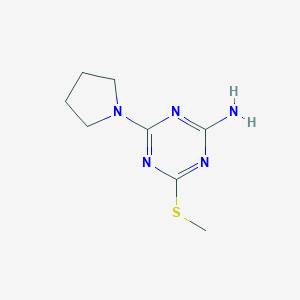

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
